(2E)-1-(2,5-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Description
This chalcone derivative features a conjugated α,β-unsaturated ketone system with a 2,5-dichlorophenyl group at the carbonyl end and a 3,4,5-trimethoxyphenyl group at the opposite end. Its planar structure enables strong π-π interactions, while the electron-withdrawing chlorine atoms and electron-donating methoxy groups modulate electronic properties. The compound has been investigated for anticancer activity, with structural analogs showing apoptosis induction via caspase-3 activation .
Properties
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2O4/c1-22-16-8-11(9-17(23-2)18(16)24-3)4-7-15(21)13-10-12(19)5-6-14(13)20/h4-10H,1-3H3/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXSZAAFTKGDSJ-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,5-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dichlorobenzaldehyde and 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Biological Activities
The applications of this compound can be categorized into several key areas:
Anticancer Activity
Chalcones, including (2E)-1-(2,5-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, have been extensively studied for their anticancer properties. They exhibit the ability to induce apoptosis in various cancer cell lines through multiple mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the growth of cancer cells by interfering with cell cycle progression.
- Induction of Apoptosis : The compound has been reported to activate caspases and other apoptotic pathways in cancer cells .
Antioxidant Properties
Research indicates that this chalcone exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress, which is linked to various chronic diseases including cancer and cardiovascular disorders .
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against a range of pathogens:
- Bacterial Inhibition : Studies have shown effectiveness against gram-positive and gram-negative bacteria.
- Antifungal Effects : It has also been tested against various fungal strains, showing potential as an antifungal agent .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been documented in several studies:
- It inhibits pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, contributing to its therapeutic potential in inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves the condensation of appropriate aldehydes and ketones under basic conditions. Modifications to the structure can lead to derivatives with enhanced biological activities.
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines revealed that this compound significantly reduced cell viability by inducing apoptosis through the mitochondrial pathway. The study concluded that this compound could serve as a lead structure for developing new anticancer agents.
Case Study 2: Antioxidant Mechanism
In vitro assays demonstrated that this chalcone effectively scavenged DPPH radicals and reduced oxidative stress markers in cellular models. These findings support its potential use in formulations aimed at reducing oxidative damage.
Case Study 3: Antimicrobial Testing
A comprehensive evaluation against various microbial strains indicated that the compound exhibited potent inhibitory effects on both bacterial and fungal growth. The minimum inhibitory concentrations (MICs) were determined to be within a therapeutically relevant range.
Mechanism of Action
The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is primarily based on its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of key signaling molecules such as caspases and Bcl-2 family proteins.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
Key analogs and their substituent-driven differences:
*Estimated based on methoxy/ethoxy substituent trends.
- Chlorine vs. Methoxy/Ethoxy Groups : The dichlorophenyl group in the target compound reduces the HOMO-LUMO gap compared to methoxy/ethoxy analogs (e.g., ETTC), enhancing charge transfer and reactivity .
- Halogen Position : The 2,5-dichloro substitution shows a slightly higher gap (3.82 eV) than the 2,4-dichloro analog (3.78 eV), likely due to asymmetric electron withdrawal .
Spectroscopic and Crystallographic Differences
- IR Spectroscopy : C-Cl stretching in the target compound occurs at 680 cm⁻¹, distinct from 2,6-methoxy chromene analogs (654–791 cm⁻¹) due to conjugation differences .
- Crystal Packing: The 2,5-dichlorophenyl group induces a 37.65° dihedral angle with the enone system, contrasting with the 11.64° angle in fluorophenyl analogs, affecting molecular planarity and intermolecular interactions .
Computational Insights into Reactivity
- DFT Studies :
- Nonlinear Optical (NLO) Properties: The target compound exhibits a first-order hyperpolarizability (β) of 81 × 10⁻³⁰ esu, outperforming methoxy derivatives (e.g., 0.09 × 10⁻³⁰ esu for 4-aminophenyl analog) due to stronger dipole moments .
Biological Activity
The compound (2E)-1-(2,5-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one , also known as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. This article provides an overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be depicted as follows:
- Molecular Formula : C18H16Cl2O4
- Molecular Weight : 367.23 g/mol
- CAS Number : Not specified in the available data.
This compound features a chalcone backbone characterized by the presence of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The dichlorophenyl and trimethoxyphenyl substituents are significant for its biological activity.
1. Anticancer Activity
Recent studies have shown that chalcone derivatives exhibit promising anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study reported that the compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This effect was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
2. Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated:
- Research Findings : In vitro assays revealed that this compound exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL .
3. Anti-inflammatory Properties
The anti-inflammatory effects of chalcones are well-documented, and this compound is no exception:
- Experimental Evidence : In a study assessing its anti-inflammatory activity using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The inhibition was dose-dependent, with notable effects observed at concentrations as low as 10 µM .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity : Its structure suggests potential antioxidant properties, which may contribute to its protective effects against oxidative stress in various cellular models.
- Inhibition of Enzymatic Activity : Studies indicate that it may inhibit key enzymes involved in inflammation and cancer progression.
Data Summary Table
| Biological Activity | Cell Line/Organism | IC50/MIC Value | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 µM | Apoptosis induction |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Bacterial growth inhibition |
| Anti-inflammatory | LPS-stimulated Macrophages | 10 µM | Cytokine production reduction |
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The compound is synthesized via Claisen-Schmidt condensation between substituted acetophenones and benzaldehydes. For example, a mixture of 4-methoxy acetophenone and 2,5-dichlorobenzaldehyde in ethanol with KOH (20%) as a base under stirring for 4 hours yields the chalcone derivative. Recrystallization from ethanol produces crystals suitable for XRD analysis . Optimization includes:
- Solvent selection : Ethanol balances reactivity and solubility.
- Base concentration : Excess KOH accelerates enolate formation but may increase side reactions.
- Temperature control : Room temperature minimizes decomposition.
Q. What spectroscopic techniques confirm the structure and E-configuration of this chalcone?
- 1H NMR : Trans coupling constants (J = 15–16 Hz) between α and β protons of the enone system confirm the E-configuration .
- XRD : Single-crystal analysis provides unambiguous evidence of the planar enone geometry and dihedral angles between aromatic rings (e.g., 4.6°–12.8°) .
- IR : Strong carbonyl stretching (~1650 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) bands validate the α,β-unsaturated ketone backbone .
Q. How do substitution patterns on the aromatic rings influence physical properties like solubility and melting point?
- The 2,5-dichlorophenyl group enhances hydrophobicity (logP ~3.5), reducing aqueous solubility but improving crystallinity (melting point: 87–88°C) .
- 3,4,5-Trimethoxyphenyl groups increase steric bulk, affecting packing efficiency (density: 1.139 g/cm³) .
Advanced Research Questions
Q. How do computational methods like DFT elucidate electronic properties and reactivity?
DFT calculations (B3LYP/6-311++G(d,p)) reveal:
- HOMO-LUMO gap : ~4.2 eV, indicating moderate electrophilicity.
- Global reactivity descriptors : Electrophilicity index (ω = 1.8 eV) predicts susceptibility to nucleophilic attack at the carbonyl group .
- Charge distribution : Electron-withdrawing Cl atoms polarize the dichlorophenyl ring, enhancing ketone electrophilicity .
Q. What strategies resolve discrepancies between DFT-predicted and XRD-observed bond lengths?
Discrepancies arise from crystal packing forces (e.g., van der Waals interactions) not modeled in gas-phase DFT. Mitigation strategies:
- Include solvent effects : PCM models approximate ethanol’s dielectric environment.
- Dispersion corrections : Grimme’s D3 correction improves agreement for non-covalent interactions . Example: DFT-predicted C=O bond length (1.23 Å) vs. XRD (1.26 Å) .
Q. How does the compound’s crystal structure inform its stability and intermolecular interactions?
- Orthorhombic Pbca packing (Z = 8) shows C–H···O and π-π stacking (3.8 Å) between trimethoxyphenyl rings, stabilizing the lattice .
- Hydrogen bonding : Weak C–H···Cl interactions (2.9 Å) between dichlorophenyl Cl and adjacent methoxy groups enhance thermal stability .
Q. What in silico approaches predict antimicrobial activity, and how do structural modifications enhance efficacy?
- Molecular docking : Simulates binding to E. coli DNA gyrase (target: PDB 1KZN), showing hydrogen bonds with Ser84 and hydrophobic interactions with dichlorophenyl .
- SAR studies : Replacing 3,4,5-trimethoxy with nitro groups increases electron deficiency, improving bacterial membrane penetration (predicted MIC reduction: 25%) .
Methodological Tables
Table 1. Key Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | Pbca |
| a, b, c (Å) | 9.4305, 13.9334, 25.6417 |
| Density (g/cm³) | 1.448 |
| R factor | 0.040 |
Table 2. Experimental vs. DFT Bond Lengths (Å)
| Bond | XRD | DFT |
|---|---|---|
| C=O | 1.26 | 1.23 |
| C=C (enone) | 1.34 | 1.32 |
| C–Cl | 1.74 | 1.72 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
